molecular formula C20H24O3 B13760780 Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate CAS No. 24508-01-8

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate

Cat. No.: B13760780
CAS No.: 24508-01-8
M. Wt: 312.4 g/mol
InChI Key: RVWUTTUZKJOUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate is a synthetic steroid compound that belongs to the class of 17-hydroxysteroids It is structurally related to estradiol and is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate typically involves the acetylation of Estra-1,3,5(10),7-tetraene-3,17beta-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters, ethers, or amides depending on the nucleophile used.

Scientific Research Applications

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other steroid compounds.

Mechanism of Action

The mechanism of action of Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate involves its interaction with estrogen receptors in the body. The compound binds to these receptors, leading to the activation of specific gene expression pathways. This results in various biological effects, including the regulation of reproductive functions, bone density, and cardiovascular health.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with similar structural features.

    Equilin: Another estrogenic compound with a similar backbone structure.

    Estrone: A less potent estrogen compared to estradiol but structurally related.

Uniqueness

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate is unique due to its specific acetylation at the 3-position, which can influence its biological activity and stability. This modification can enhance its therapeutic potential and make it a valuable compound for research and industrial applications.

Properties

CAS No.

24508-01-8

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18-19,22H,3,7-10H2,1-2H3

InChI Key

RVWUTTUZKJOUDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.